molecular formula C8H15NO4S B1488513 2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-2-methylpropanoic acid CAS No. 1249219-78-0

2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-2-methylpropanoic acid

Cat. No. B1488513
CAS RN: 1249219-78-0
M. Wt: 221.28 g/mol
InChI Key: DYIGIFSYEYOLBF-UHFFFAOYSA-N
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Description

The closest compounds I found are “2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)pyrimidine-5-carboxylic acid” and “2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)acetic acid”. These compounds contain a thiomorpholine ring with two oxygen atoms attached, similar to the compound you’re asking about .


Molecular Structure Analysis

The InChI code for “2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)pyrimidine-5-carboxylic acid” is 1S/C9H11N3O4S/c13-8(14)7-5-10-9(11-6-7)12-1-3-17(15,16)4-2-12/h5-6H,1-4H2,(H,13,14) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The “2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)pyrimidine-5-carboxylic acid” has a molecular weight of 257.27 . It’s a powder at room temperature .

Scientific Research Applications

Synthesis of Derivatives and Chemical Reactivity

Research has demonstrated the utility of thiomorpholine derivatives in synthesizing a wide array of chemical compounds. For instance, thiomorpholine derivatives have been synthesized through reactions with o-phenylenediamine, 2-sulfanylaniline, and L-cysteine to produce quinoxaline, 1,4-thiazine, and additional thiomorpholine derivatives, showcasing the versatility of thiomorpholine in chemical syntheses (Pokhodylo et al., 2021).

Biological Activity and Pharmacological Potential

A study highlighted the synthesis of easily recyclable chiral thiomorpholines from limonene or achiral alkenes, which were then used in asymmetric epoxidation of aldehydes. This process not only yielded high enantioselectivity but also facilitated easy recovery of the catalyst, indicating potential for sustainable and green chemistry applications (Hansch et al., 2008).

Advanced Material Synthesis

The synthesis of core cross-linked star copolymers via reversible addition fragmentation chain transfer (RAFT) polymerization using 2-acrylamido-2-methylpropane sulfonic acid (AMPS) has been reported. This method yielded well-defined homopolymers and block copolymers with applications in various industrial sectors, illustrating the compound's role in the development of advanced materials (Bray et al., 2017).

Antimicrobial Activity

One study developed a one-pot procedure for synthesizing 1,2,3-triazole derivatives with potential antimicrobial activity, using 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide. This synthesis pathway emphasizes the antimicrobial exploration of thiomorpholine derivatives, contributing to the search for new therapeutic agents (Sreerama et al., 2020).

Safety and Hazards

The safety information for “2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)pyrimidine-5-carboxylic acid” indicates that it may cause eye irritation, skin irritation, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-8(2,7(10)11)9-3-5-14(12,13)6-4-9/h3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIGIFSYEYOLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1CCS(=O)(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-2-methylpropanoic acid

CAS RN

1249219-78-0
Record name 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-2-methylpropanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-2-methylpropanoic acid
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2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-2-methylpropanoic acid

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